Alfuzosin Impurity 1
Overview
Description
Preparation Methods
The synthesis of 6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under specific conditions to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts.
Scientific Research Applications
6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride can be compared with other similar compounds, such as:
6,7-dimethoxy-2,4-quinazolinediamine: A related compound with similar structural features but different functional groups.
N2,N2-dimethyl-2,4-quinazolinediamine: Another similar compound with variations in the substituents. The uniqueness of 6,7-dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride lies in its specific chemical structure and the resulting properties and applications.
Properties
IUPAC Name |
6,7-dimethoxy-2-N,2-N-dimethylquinazoline-2,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2.ClH/c1-16(2)12-14-8-6-10(18-4)9(17-3)5-7(8)11(13)15-12;/h5-6H,1-4H3,(H2,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYIZKJUGLCUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19216-68-3 | |
Record name | 6,7-Dimethoxy-N2,N2-dimethyl-2,4-quinazolinediamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-DIMETHOXY-N2,N2-DIMETHYL-2,4-QUINAZOLINEDIAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83DP5NZ4FN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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